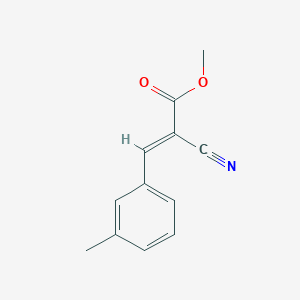
methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methylphenyl)prop-2-enoate is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C11H12O2 and a molecular weight of 176.21 .
Molecular Structure Analysis
The molecular structure of methyl 3-(3-methylphenyl)prop-2-enoate can be represented by the SMILES stringO=C(OC)C=CC1=CC(C)=CC=C1 . Physical And Chemical Properties Analysis
Methyl 3-(3-methylphenyl)prop-2-enoate is a solid compound . It has a molecular weight of 176.21 .Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate has a wide range of scientific research applications, including biochemical and physiological studies. It is used in the study of enzyme-catalyzed reactions, as well as in the study of the structural and functional properties of proteins. Additionally, it is used in the study of the pharmacological properties of drugs and in the study of the metabolism of drugs.
Mecanismo De Acción
Methyl 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that regulate various physiological processes, such as inflammation and pain. By inhibiting the activity of COX-2, methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate can reduce the production of prostaglandins and, therefore, reduce inflammation and pain.
Biochemical and Physiological Effects
Methyl 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and pain, as well as to reduce the production of prostaglandins. Additionally, it has been shown to have antioxidant and antimicrobial properties, and to have a protective effect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, and it is relatively easy to synthesize. Additionally, it has a wide range of scientific research applications, including biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents.
Direcciones Futuras
The potential applications of methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate are numerous, and there are several possible future directions for research. These include the development of new synthetic methods for the production of this compound, the investigation of its effects on other enzymes, and the study of its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a food additive or preservative, its potential use as an industrial chemical, and its potential use as a pesticide. Finally, research could be conducted into its potential toxicity and its potential environmental effects.
Métodos De Síntesis
Methyl 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate can be synthesized by a two-step process. The first step involves the reaction of 3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylacetonitrile with diethyl malonate to form the intermediate, methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate 2-cyano-3-methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoatephenylprop-2-enoate. The second step involves the hydrolysis of the intermediate to form the final product.
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-(3-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXUOKKSVAPDN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(cyclohexylcarbamoyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548777.png)
![1-{[(4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548783.png)
![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548784.png)
![1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548788.png)
![ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B6548794.png)
![ethyl 4-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B6548797.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548804.png)
![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)
![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)
![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)
![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548834.png)
![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)

